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molecular formula C14H17NO3S B8391167 10-Methoxy-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole 3,3-dioxide

10-Methoxy-1,2,4,5,6,7-hexahydrothiocino[5,4-b]indole 3,3-dioxide

Cat. No. B8391167
M. Wt: 279.36 g/mol
InChI Key: XZDABRXLFAKWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04144349

Procedure details

A mixture of 26.54g (0.15 mole) of 1-thiacyclooctane-5-one 1,1-dioxide and 22.0g (0.16 mole) of p-methoxyphenylhydrazine in 150 ml of glacial acetic acid is treated according to the procedure in Example 2. There is obtained 36.7g (88%) of a crystalline solid, m.p. 231°-233° C. Recrystallization from acetone-ethyl acetate gives 30g (72%) of an analytical sample, m.p. 233°-235° C.
Quantity
26.54 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[S:1]1(=[O:11])(=[O:10])[CH2:8][CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3][CH2:2]1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([NH:20]N)=[CH:16][CH:15]=1>C(O)(=O)C>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]2[NH:20][C:5]3[CH2:4][CH2:3][CH2:2][S:1](=[O:11])(=[O:10])[CH2:8][CH2:7][C:6]=3[C:16]=2[CH:15]=1

Inputs

Step One
Name
Quantity
26.54 g
Type
reactant
Smiles
S1(CCCC(CCC1)=O)(=O)=O
Name
Quantity
22 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NN
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is treated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=2C3=C(NC2C=C1)CCCS(CC3)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.7 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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